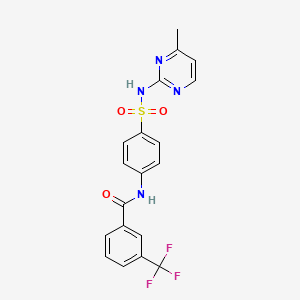

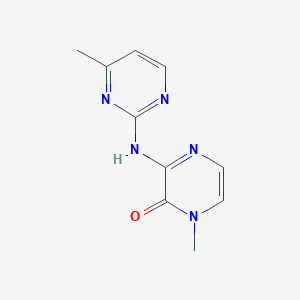

![molecular formula C24H18FN3 B2914178 1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-08-7](/img/structure/B2914178.png)

1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,4-dimethylphenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Scientific Research Applications

Photophysical Properties and Molecular Electronics

- Molecular Logic Switches and Photophysical Characteristics : Research has explored the photophysical properties of pyrazoloquinoline derivatives, focusing on solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds have shown potential as molecular logic switches, with the ability to interpret pH-dependent fluorescence as a multilevel logic gate, demonstrating their utility in molecular electronics and sensor applications (Uchacz et al., 2016).

Optical Materials and Light-Emitting Devices

- Organic Fluorescent Materials : Pyrazolo[3,4-b]quinoline derivatives are identified as highly efficient organic fluorescent materials suitable for light-emitting devices. Their fluorescence remains stable across various conditions, though it can undergo reversible quenching in the presence of protic acid, showcasing their potential in optoelectronic applications (Mu et al., 2010).

Biomedical Applications

- Cytotoxic Activities : Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to pyrazoloquinolines, have shown potent cytotoxic activities against various cancer cell lines, indicating the potential for developing anticancer agents (Deady et al., 2003).

Sensor Applications

- Fluorescent Molecular Sensors : The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been highlighted as a versatile building block for constructing brightly fluorescent molecular sensors. These sensors can operate via intramolecular charge transfer, showing strong analyte-induced fluorescence enhancement, which is beneficial for metal ion recognition and other sensing applications (Rurack et al., 2002).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-15-8-10-19(12-16(15)2)28-24-20-11-9-18(25)13-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKCGALWQIQZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914097.png)

![3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2914098.png)

![4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2914099.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2914105.png)

![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)

![1-Acetyl-4-benzyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2914113.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)